molecular formula C15H22N2O3 B7057044 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one

Cat. No.: B7057044
M. Wt: 278.35 g/mol
InChI Key: MALYCLCLBLRVGZ-KWCCSABGSA-N
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Description

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one is a synthetic organic compound belonging to the diazepane family This compound is characterized by its unique structure, which includes a diazepane ring substituted with a hydroxy-methoxypropyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.

    Introduction of the Hydroxy-Methoxypropyl Group: The hydroxy-methoxypropyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of protecting groups to ensure selective functionalization.

    Phenyl Group Addition: The phenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the diazepane ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as GABA (gamma-aminobutyric acid) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release, leading to its anxiolytic or anticonvulsant effects. The exact pathways and molecular interactions are still under investigation, but it is believed to enhance GABAergic transmission, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Diazepam: A well-known anxiolytic and anticonvulsant with a similar diazepane structure.

    Lorazepam: Another benzodiazepine with anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Comparison: 1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its hydroxy-methoxypropyl group may enhance its solubility and bioavailability, potentially leading to improved therapeutic profiles.

Properties

IUPAC Name

1-[(2R)-2-hydroxy-3-methoxypropyl]-7-phenyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-11-13(18)10-17-8-7-16-15(19)9-14(17)12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3,(H,16,19)/t13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALYCLCLBLRVGZ-KWCCSABGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCNC(=O)CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CN1CCNC(=O)CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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